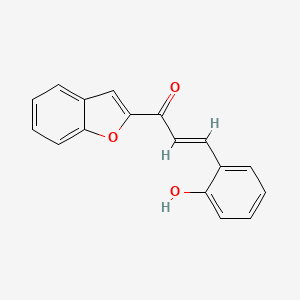

![molecular formula C5H12O B1166856 10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione CAS No. 103106-22-5](/img/structure/B1166856.png)

10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione is a natural product found in Streptomyces antimycoticus, Streptomyces aculeolatus, and Streptomyces with data available.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

- The compound 10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione has been studied for its crystal structure and hydrogen bonding properties. This research is crucial for understanding the molecular configuration and interactions within the compound (da Silva et al., 2011).

Synthesis Methods

- Various synthesis methods for related compounds have been explored, such as regioselective synthesis from uracil derivatives and reactions of 1,5-diketones. These methods contribute to understanding the chemical pathways and potential modifications of the compound for different applications (Majumdar et al., 2001), (Vysotskii et al., 1974).

Microwave-Assisted Cyclization

- Microwave-assisted cyclization in dimethylformamide is a notable method for synthesizing analogues of this compound. This approach offers insights into more efficient and less time-consuming synthesis techniques (Dao et al., 2018).

Multi-Component Reactions

- The use of multi-component reactions for synthesizing derivatives demonstrates the compound's versatility and potential for creating a range of related compounds for various applications (Yao et al., 2009).

Tandem Reactions

- Tandem reactions involving 2-bromobenzoates have been studied, highlighting the compound's reactivity and potential in synthesizing complex molecular structures (Fan et al., 2012).

Biological Activity

- Studies on derivatives have explored their anticancer activities, indicating potential therapeutic applications. This research is crucial for understanding the biological interactions and efficacy of the compound and its derivatives (Hongshuang et al., 2017).

Synthesis of Derivatives and Activities in Tumor Models

- Synthesis of various derivatives and their activities in tumor models have been explored, providing insights into the potential use of this compound in cancer research (Schaffner-Sabba et al., 1984).

Additional Synthesis and Evaluation Studies

- Additional studies on synthesis and evaluation of related compounds further demonstrate the compound's versatility and potential applications in various fields of research (Asakawa et al., 1991), (Rawat et al., 2006).

properties

CAS RN |

103106-22-5 |

|---|---|

Molecular Formula |

C5H12O |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.